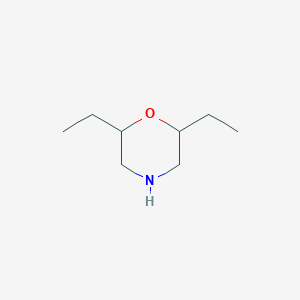

2,6-Diethylmorpholine

Overview

Description

2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .

Synthesis Analysis

The synthesis process of cis-2,6-dimethylmorpholine involves adding trans-2,6-dimethylmorpholine or a mixture of trans-2,6-dimethylmorpholine and cis-2,6-dimethylmorpholine into a reaction kettle. A catalyst is added, optionally mixed under the condition of stirring or not stirring, and the reaction kettle is heated. When the temperature of the reaction kettle rises to above 120 ℃, hydrogen is introduced until the reaction is finished. After post-treatment, the cis-2,6-dimethylmorpholine finished product is obtained .

Molecular Structure Analysis

The molecular formula of 2,6-Dimethylmorpholine is C6H13NO. The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da .

Physical And Chemical Properties Analysis

The physical form of 2,6-Dimethylmorpholine is liquid. It has a density of 0.9±0.1 g/cm3, a boiling point of 146.6±0.0 °C at 760 mmHg, and a flash point of 48.9±0.0 °C. The index of refraction is 1.406 .

Scientific Research Applications

Copper(II) Nitrobenzoate Complexes

Copper(II) nitrobenzoate complexes with saturated diheterocyclic bases, including 2,6-dimethylmorpholine, have been synthesized and characterized. These compounds exhibit antiferromagnetic properties and are of interest for their magnetic susceptibility and electron paramagnetic resonance (EPR) measurements at different temperatures, offering insights into the spin-exchange parameters of antiferromagnetic complexes (Manhas, Kalia, & Sardana, 2006).

Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the synthesis of highly functionalized tetrahydropyridines, indicating a significant advancement in organic synthesis methodologies (Zhu, Lan, & Kwon, 2003).

Gas Chromatography in Pesticide Analysis

A method for determining 2,6-diethylaniline in wastewater from pesticide manufacturing was established, showcasing the application of gas chromatography with a flame ion detector for environmental monitoring and analysis. This technique underscores the importance of chemical analysis in assessing and managing industrial waste (Xiao-mei, 2008).

Plasma Polymerized Thin Films

The use of 2,6-diethylaniline to deposit plasma polymerized thin films on glass substrates has been investigated. These studies focus on the morphological, structural, and optical properties of the films, revealing their uniform, pinhole-free surface and thermal stability. The research provides valuable insights into the potential applications of these materials in optical devices and coatings (Matin & Bhuiyan, 2012).

Surface Modification of Polyimide Membranes

Diethylenetriamine (DETA) vapor-phase modification of 6FDA-polyimide membranes was demonstrated to improve H2/CO2 separation performance, offering advancements in membrane technology for gas separation processes. This study illustrates the importance of chemical modification techniques in enhancing the functional properties of polymeric membranes for industrial applications (Wang, Paul, & Chung, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

2,6-Diethylmorpholine is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . .

Biochemical Pathways

This compound serves mainly as a building block for pharmaceutical ingredients . The specific biochemical pathways it affects would depend on the final pharmaceutical product it’s used to synthesize.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH conditions can affect the stability and reactivity of the compound . .

properties

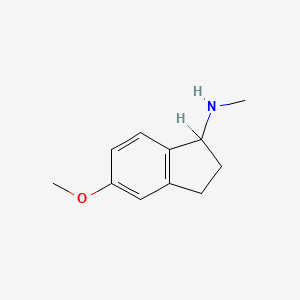

IUPAC Name |

2,6-diethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-7-5-9-6-8(4-2)10-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNZFNBNRWCBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(O1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B3384037.png)

![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)

![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)

![2-[4-(Ethylsulfamoyl)phenyl]acetic acid](/img/structure/B3384074.png)

![4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384089.png)

![4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B3384094.png)

![2H,3H,4H-pyrano[2,3-c]pyridine-6-carboxylic acid](/img/structure/B3384133.png)